molecular formula C15H13ClN4O5S B2704343 4-((4-chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 946362-72-7

4-((4-chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2704343
CAS No.: 946362-72-7
M. Wt: 396.8
InChI Key: TTXAVWLWKDNHJD-UHFFFAOYSA-N
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Description

4-((4-chlorophenyl)sulfonyl)-N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)butanamide is a useful research compound. Its molecular formula is C15H13ClN4O5S and its molecular weight is 396.8. The purity is usually 95%.
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Scientific Research Applications

Alzheimer's Disease Treatment Candidates

Research into N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has demonstrated potential for the treatment of Alzheimer's disease. These compounds have been synthesized and evaluated as new drug candidates targeting enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme in the pathogenesis of Alzheimer's. The synthesized compounds were also subjected to hemolytic activity evaluation to assess their safety profile (Rehman et al., 2018).

Antiviral Activities

A series of new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives synthesized from 4-chlorobenzoic acid exhibited antiviral activities. These compounds showed efficacy against the tobacco mosaic virus, indicating their potential as antiviral agents. This suggests that structurally related compounds, such as the one , could also possess antiviral properties (Chen et al., 2010).

Enzyme Inhibition for Therapeutic Applications

Compounds with the 1,3,4-oxadiazole scaffold, especially those substituted with various functional groups, have been studied for their enzyme inhibition capabilities. These include inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in treating conditions like dementia and myasthenia gravis. Modifications to the 1,3,4-oxadiazole structure, such as those involving chlorophenylsulfonyl groups, have contributed to the identification of compounds with moderate to strong enzyme inhibitory activity, showcasing the therapeutic potential of such derivatives (Pflégr et al., 2022).

Agricultural Applications

Sulfone derivatives containing 1,3,4-oxadiazole moieties have shown promising antibacterial activities against plant pathogens such as Xanthomonas oryzae, responsible for rice bacterial leaf blight. Such compounds not only demonstrated in vitro antibacterial effectiveness but also stimulated plant defense mechanisms, suggesting their utility in agricultural disease management. This implies that related compounds could be explored for their agrochemical potential (Shi et al., 2015).

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O5S/c16-10-3-5-11(6-4-10)26(22,23)9-1-2-13(21)18-15-20-19-14(24-15)12-7-8-17-25-12/h3-8H,1-2,9H2,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTXAVWLWKDNHJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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